Suprasterol II

Beschreibung

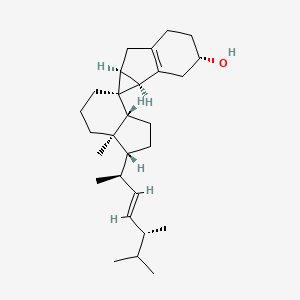

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,1'aR,3'S,3aR,4R,6'aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methylspiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,1'-2,3,4,5,6,6a-hexahydro-1aH-cyclopropa[a]indene]-3'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-17(2)18(3)7-8-19(4)23-11-12-25-27(23,5)13-6-14-28(25)24-15-20-9-10-21(29)16-22(20)26(24)28/h7-8,17-19,21,23-26,29H,6,9-16H2,1-5H3/b8-7+/t18-,19+,21-,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQOOYHTFYSRJG-RNYSHFCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC23C4C3C5=C(C4)CCC(C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]23[C@@H]4[C@H]3C5=C(C4)CC[C@@H](C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-71-0 | |

| Record name | Suprasterol II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUPRASTEROL II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR6282145Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photochemical Formation and Isomerization Pathways

Mechanisms of UV-Induced Photoconversion from Provitamin D Derivatives

The formation of Suprasterol II is intricately linked to the absorption of ultraviolet (UV) light by vitamin D and its precursors. mdpi.com This process involves a series of isomerization and cyclization reactions.

Ultraviolet B (UVB) radiation, with wavelengths between 290 and 315 nanometers, is the primary driver for the synthesis of vitamin D3 from 7-dehydrocholesterol (B119134) in the skin. oregonstate.edumdpi.com This same range of UVB radiation can also lead to the photodegradation of vitamin D3 into various photoproducts, including this compound. oregonstate.edusci-hub.senih.gov The formation of this compound is specifically noted to occur upon irradiation of vitamin D3 with UV light. rsc.org While the initial conversion of provitamin D involves a broad absorption between 250 and 310 nm, the subsequent formation of photoproducts like suprasterols is also a consequence of UV exposure. mdpi.com Studies have shown that Suprasterol formation occurs at wavelengths around 300-310 nm. almacgroup.com The photochemical reactions of vitamin D derivatives are highly dependent on the wavelength of the irradiating light. researchgate.net

The formation of this compound is considered an irreversible photochemical reaction. mdpi.com This is due to steric hindrance within the bicyclo[3.1.0]hexane structure of suprasterols, which prevents the ring-opening and reformation of the conjugated triene system characteristic of vitamin D. mdpi.com This irreversibility distinguishes it from other photoproducts like tachysterol (B196371) and lumisterol (B196343), which can exist in a photoequilibrium with previtamin D. mdpi.com The formation of irreversible secondary reaction products like suprasterols is associated with prolonged irradiation periods. researchgate.net

Role of Specific Wavelengths (e.g., UVB) in this compound Formation

Precursors and Co-Photoproducts in Irradiation Processes

This compound does not form in isolation. Its photochemical synthesis is part of a complex network of reactions involving various precursors and resulting in multiple photoproducts.

The primary pathway to this compound in mammals begins with 7-dehydrocholesterol (provitamin D3). rsc.orgtandfonline.com Exposure to UVB radiation converts 7-dehydrocholesterol into previtamin D3, which then thermally isomerizes to vitamin D3 (cholecalciferol). nih.govnih.govresearchgate.net Subsequent or prolonged exposure of vitamin D3 to sunlight leads to its photodegradation into several products, including Suprasterol I, this compound, and 5,6-trans-vitamin D3. oregonstate.edusci-hub.senih.govnih.gov During excessive sun exposure, previtamin D3 is also photoisomerized to lumisterol and tachysterol, which are considered biologically inert. sci-hub.se Irradiation of vitamin D3 with ultraviolet light can yield Suprasterols I and II as the main products, with yields reported to be as high as 80-90%. rsc.org

| Precursor/Intermediate | Photoproducts |

| 7-Dehydrocholesterol | Previtamin D3, Lumisterol, Tachysterol |

| Previtamin D3 | Vitamin D3, Lumisterol, Tachysterol |

| Vitamin D3 | Suprasterol I, this compound, 5,6-trans-vitamin D3 |

This table outlines the key precursors and photoproducts in the photochemical pathway leading to this compound from the Vitamin D3 family.

A similar photochemical pathway exists for the formation of this compound from vitamin D2 (ergocalciferol) and its precursor, ergosterol (B1671047). mdpi.com Ergosterol, found in fungi and yeast, is converted to previtamin D2 upon UV exposure, which then isomerizes to vitamin D2. mdpi.comtandfonline.comnih.gov Over-irradiation of vitamin D2 leads to the irreversible formation of suprasterols. mdpi.com this compound was initially identified as an ultraviolet irradiation product of vitamin D2. drugfuture.com The mechanism for the UV light-induced formation of Suprasterol I and II from vitamin D2 was proposed to involve the closure of a cyclopropane (B1198618) ring followed by the formation of a five-membered ring. rsc.org

| Precursor/Intermediate | Photoproducts |

| Ergosterol | Previtamin D2, Lumisterol, Tachysterol |

| Previtamin D2 | Vitamin D2, Toxisterols |

| Vitamin D2 | Suprasterol I, this compound |

This table illustrates the key precursors and photoproducts in the photochemical pathway leading to this compound from the Vitamin D2 family.

Formation from Vitamin D3 and its Precursors (e.g., 7-Dehydrocholesterol)

Quantitative Aspects of Photodegradation and Quantum Yield Studies

The efficiency of photochemical reactions is often described by their quantum yield, which is the probability that the absorption of a single photon will result in a specific chemical change. The photodegradation of vitamin D3, which leads to the formation of this compound among other products, has been the subject of such quantitative studies.

Photodegradation Kinetics of Vitamin D to Suprasterols

The formation of suprasterols is a consequence of the photodegradation of vitamin D. researchgate.netnih.govrsc.org When vitamin D is exposed to sunlight, particularly UVB radiation (290-315 nm), it can absorb photons and undergo a series of photochemical reactions. researchgate.netjst.go.jpcolab.ws This process leads to the formation of several photoproducts, including suprasterol I, this compound, and 5,6-trans-vitamin D3. researchgate.netnih.govrsc.org

The initial step in the synthesis of vitamin D in the skin is the UVB-induced conversion of 7-dehydrocholesterol (provitamin D3) to previtamin D3. researchgate.netjst.go.jp Previtamin D3 then undergoes a heat-induced isomerization to form vitamin D3. researchgate.netjst.go.jp However, prolonged exposure to sunlight causes the vitamin D3 formed in the skin to photodegrade into various other compounds. researchgate.netcolab.wsoregonstate.edu Among these, suprasterols I and II are major products, accounting for a significant percentage of the photodegradation products. rsc.org The formation of suprasterols is considered an irreversible process due to steric hindrance that prevents the reopening of the cyclopropane ring. mdpi.com

The mechanism for the formation of suprasterols from vitamin D2 was proposed to involve the closure of a cyclopropane ring, followed by the formation of a five-membered ring. rsc.org An alternative mechanism suggests an intramolecular crossed Diels-Alder reaction. rsc.org Similar photochemical transformations have been observed for vitamin D3 and its hydroxylated form, 1α,25-dihydroxyvitamin D3. rsc.org

The rate of these photochemical reactions is influenced by several factors, including the intensity and wavelength of the UV radiation, the duration of exposure, and the medium in which the reaction occurs. rsc.orgresearchgate.net The photodegradation of vitamin D to suprasterols serves as a regulatory mechanism, preventing the accumulation of excessive levels of vitamin D in the skin during prolonged sun exposure. oregonstate.edutandfonline.com

Determination of Quantum Yields for this compound Formation

The quantum yield (Φ) of a photochemical reaction represents the efficiency of the process, defined as the number of molecules undergoing a specific transformation for each photon absorbed. Determining the quantum yield for the formation of this compound is crucial for understanding the kinetics of vitamin D photodegradation.

The formation of various photoproducts, including suprasterols, is dependent on the absorption cross-sections and quantum yields of the different photoreactions. annualreviews.org The relative amounts of each photoproduct formed will be influenced by the specific wavelengths of UV radiation and the absorption characteristics of the precursor molecules. researchgate.net Further research is needed to isolate and quantify the specific quantum yield for the formation of this compound from vitamin D.

Biosynthetic and Metabolic Contexts in Research Models

Integration within General Sterol Biosynthesis Pathways in Relevant Organisms

Suprasterol II arises from the photodegradation of vitamin D3, which itself is a product of the sterol biosynthesis pathway. nih.govoregonstate.edu The synthesis of vitamin D3 begins with 7-dehydrocholesterol (B119134), a precursor of cholesterol found in the skin. jst.go.jpmdpi.com Upon exposure to ultraviolet B (UVB) radiation from sunlight, 7-dehydrocholesterol is converted to previtamin D3. mdpi.comnih.govcapes.gov.br This previtamin D3 can then undergo a heat-induced isomerization to form vitamin D3. nih.gov

However, continued exposure to sunlight can lead to the photodegradation of vitamin D3 into several other compounds, including this compound. nih.govmdpi.com This process is a non-enzymatic photochemical reaction. jst.go.jp Therefore, the presence of this compound is directly linked to the abundance of its precursor, vitamin D3, and the extent of its exposure to UV radiation. In organisms capable of vitamin D synthesis, such as humans, the formation of this compound is a natural consequence of sun exposure. nih.govcapes.gov.br

Fungi, like baker's yeast (Saccharomyces cerevisiae), also produce a form of vitamin D, vitamin D2, from its precursor ergosterol (B1671047). mdpi.comresearchgate.net Similar to vitamin D3, vitamin D2 can be photodegraded into various products, including suprasterols. researchgate.net The general sterol biosynthesis pathway begins with the oxidation of squalene (B77637) to 2,3-epoxysqualene, which is then cyclized to either lanosterol (B1674476) (in animals and fungi) or cycloartenol (B190886) (in plants). frontiersin.org A series of subsequent reactions then lead to the formation of cholesterol in animals or ergosterol in fungi. frontiersin.org

Table 1: Key Compounds in the Biosynthetic Pathway Leading to this compound

| Compound | Precursor(s) | Role in Pathway |

| 7-Dehydrocholesterol | Squalene -> ... -> Lanosterol | Precursor to previtamin D3 in the skin. jst.go.jpmdpi.com |

| Previtamin D3 | 7-Dehydrocholesterol | Photoproduct of 7-dehydrocholesterol upon UVB exposure; isomerizes to vitamin D3. nih.govnih.gov |

| Vitamin D3 (Cholecalciferol) | Previtamin D3 | The "sunshine vitamin"; photodegrades to this compound and other photoproducts upon further sun exposure. nih.govoregonstate.edu |

| Ergosterol | Squalene -> ... -> Lanosterol | Precursor to vitamin D2 in fungi. mdpi.comresearchgate.net |

| Vitamin D2 (Ergocalciferol) | Ergosterol | Fungal equivalent of vitamin D3; can also form suprasterols upon UV irradiation. researchgate.net |

| This compound | Vitamin D3 | An irreversible photoproduct of vitamin D3. nih.govmdpi.com |

Relationship to Endogenous Steroid Metabolism in Experimental Systems

While this compound itself is not a direct intermediate in the classical steroid hormone biosynthesis pathway, its formation is connected to the broader context of steroid metabolism. The precursor to vitamin D3, 7-dehydrocholesterol, is an intermediate in cholesterol synthesis. jst.go.jp Cholesterol, in turn, is the foundational molecule for the synthesis of all steroid hormones, including cortisol, aldosterone, and sex hormones.

Experimental systems have shown that the same enzymes involved in steroid metabolism can also act on vitamin D and its derivatives. For instance, the enzyme CYP11A1 (also known as P450scc), which initiates steroidogenesis by converting cholesterol to pregnenolone, can also metabolize vitamin D3 and 7-dehydrocholesterol into various hydroxylated products. nih.gov While this compound formation is primarily a non-enzymatic process, the metabolic environment in which it is formed is rich with enzymes that process other sterols. This raises the possibility of further enzymatic modifications of this compound, although this area requires more research.

The study of this compound and related vitamin D photoproducts is relevant to understanding the regulation of cellular processes. ontosight.ai Some photoproducts of vitamin D have been found to regulate epidermal proliferation and differentiation, similar to the active form of vitamin D, 1,25-dihydroxyvitamin D3. oregonstate.edu

Enzymatic and Non-Enzymatic Influences on this compound Formation and Fate

The formation of this compound is predominantly a non-enzymatic process driven by photochemical reactions. jst.go.jp When vitamin D3, formed in the skin, is further exposed to sunlight, it absorbs UV radiation and undergoes a series of irreversible transformations to yield photoproducts, including Suprasterol I, 5,6-transvitamin D3, and this compound. nih.govmdpi.com This photodegradation is a key regulatory mechanism that prevents the toxic accumulation of vitamin D3 during prolonged sun exposure. mdpi.comnih.gov The formation of this compound is described as an irreversible process due to steric hindrance that prevents the re-formation of the conjugated triene system of vitamin D. mdpi.com

While the formation is non-enzymatic, the fate of this compound within a biological system could potentially be influenced by enzymatic activity. The enzymes that metabolize other steroids and vitamin D metabolites, such as the cytochrome P450 family of enzymes (e.g., CYP24A1, which inactivates vitamin D), could theoretically act on this compound. nih.gov However, specific studies detailing the enzymatic metabolism of this compound are limited. The primary influence on its formation remains the non-enzymatic action of sunlight. nih.gov

Table 2: Influences on this compound Formation

| Factor | Type | Description |

| Sunlight (UVB Radiation) | Non-Enzymatic | The primary driver for the conversion of vitamin D3 to this compound. nih.gov |

| Vitamin D3 Concentration | Non-Enzymatic | The amount of available vitamin D3 substrate influences the potential for this compound formation. |

| Duration of UV Exposure | Non-Enzymatic | Longer exposure to sunlight increases the photodegradation of vitamin D3 into its various photoproducts, including this compound. nih.gov |

Biological Activities and Physiological Relevance in Experimental Systems

Investigation of Antiproliferative Effects in Cell Culture Systems (e.g., Keratinocytes)

Recent research has explored the potential of Suprasterol II and other vitamin D photoproducts to influence cell growth, particularly in skin cells known as keratinocytes.

Inhibition of Keratinocyte Proliferation: Studies have shown that some suprasterols exhibit antiproliferative activity in cultured human keratinocytes. tandfonline.comresearchgate.net Specifically, suprasterols have been identified as potent inhibitors of keratinocyte proliferation. researchgate.net This suggests that these photoproducts, formed in the skin upon sun exposure, may play a role in regulating the growth of skin cells. tandfonline.comresearchgate.net Interestingly, the antiproliferative activity of these photoisomers does not always correlate with their binding affinity for the vitamin D receptor (VDR). ebi.ac.uk

Role as a Photoprotective Mechanism Against Excess Vitamin D Isomers

The formation of this compound is an integral part of a photoprotective mechanism that prevents the overproduction of vitamin D in the skin.

Photodegradation Pathway: Upon exposure to UVB radiation, previtamin D3 is synthesized in the skin. oregonstate.edu Continued sun exposure leads to the conversion of previtamin D3 and vitamin D3 into various photoproducts, including this compound, lumisterol (B196343), and tachysterol (B196371). tandfonline.comoregonstate.edutandfonline.com This photodegradation is a rapid process; for instance, significant portions of vitamin D3 can be broken down within minutes to hours of sun exposure. who.int

Prevention of Vitamin D Intoxication: This photo-isomerization process ensures that no matter the duration of sun exposure, vitamin D intoxication will not occur because any excess previtamin D3 and vitamin D3 are converted into these biologically inactive photoproducts with no calcemic activity. tandfonline.commdpi.com

Receptor Interactions and Signaling Pathway Modulations in Experimental Models

The biological effects of vitamin D compounds are primarily mediated through their interaction with specific cellular receptors. Research has begun to investigate how this compound and related compounds interact with these receptors.

Examination of Binding Affinity to Canonical Vitamin D Receptors (VDR)

The vitamin D receptor (VDR) is the primary nuclear receptor through which the active form of vitamin D, 1,25-dihydroxyvitamin D3, exerts its genomic effects. mdpi.com

Low VDR Affinity: Studies have shown that this compound and other photoproducts like tachysterol and lumisterol have very low binding affinity for the VDR compared to 1,25-dihydroxyvitamin D3. ebi.ac.uk For example, the dissociation constants for tachysterol and lumisterol were found to be greater than 20 microM, indicating weak binding. ebi.ac.uk This low affinity for the VDR is consistent with their lack of calcemic activity. researchgate.net

Exploration of Interactions with Alternative Nuclear Receptors (e.g., RORα, RORγ, AhR, LXR, PPARγ)

Emerging evidence suggests that some vitamin D metabolites can interact with a broader range of nuclear receptors beyond the VDR.

Alternative Receptor Interactions: While direct studies on this compound's interaction with these alternative receptors are limited, research on related vitamin D hydroxyderivatives has shown interactions with the aryl hydrocarbon receptor (AhR), liver X receptors (LXRα and LXRβ), and peroxisome proliferator-activated receptor γ (PPARγ). nih.govresearchgate.net For example, certain tachysterol hydroxyderivatives have demonstrated high-affinity binding to the ligand-binding domains of LXRα, LXRβ, and PPARγ. nih.govresearchgate.net Additionally, some noncalcemic vitamin D metabolites have been shown to act as antagonists for retinoic acid-related orphan receptors α (RORα) and γ (RORγ). nih.gov These findings open up the possibility that photoproducts like this compound might also exert biological effects through these alternative signaling pathways, a hypothesis that warrants further investigation.

Chemical Synthesis and Derivatization Approaches

Methodologies for Laboratory Synthesis of Suprasterol II

The primary route for the laboratory synthesis of this compound is through the photochemical irradiation of vitamin D isomers. This process mimics the natural formation of this compound upon prolonged sun exposure. mdpi.comnih.gov

Irradiation of vitamin D3 in solution using ultraviolet (UV) light leads to the formation of a mixture of photoproducts, including Suprasterol I and this compound. rsc.orgsci-hub.se Similarly, the irradiation of ergocalciferol (B368823) (vitamin D2) with a high-pressure mercury lamp in ethanol (B145695) yields a mixture from which Suprasterol I and II can be isolated. jst.go.jp The main products of these photochemical transformations are Suprasterols I and II, which can constitute 80-90% of the resulting mixture. rsc.org

A detailed study on the photoisomerization of vitamin D3 identified Suprasterol I, this compound, and 5,6-transvitamin D3 as the three major photoproducts. sci-hub.se The structure of the isolated this compound can be confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectrometry. sci-hub.se

Furthermore, a novel suprasterol has been synthesized through the UV-induced photochemical reaction of 1α,25-dihydroxy-9-methylene-19-norvitamin D3. rsc.org The pentacyclic structure of this new photoproduct was unequivocally established by X-ray crystallographic analysis. rsc.org

An improved laboratory procedure for the isolation of Suprasterol I and II from a photochemical reaction mixture of ergocalciferol has also been described. jst.go.jp This method involves purification by column chromatography on silica (B1680970) gel containing alumina, which allows for the separation and isolation of the two main suprasterol fractions. jst.go.jp

Table 1: Overview of Laboratory Synthesis Methods for this compound

| Starting Material | Method | Key Products | Reference |

| Vitamin D3 | Photochemical Irradiation (UV light) | Suprasterol I, this compound, 5,6-transvitamin D3 | rsc.orgsci-hub.se |

| Ergocalciferol (Vitamin D2) | Photochemical Irradiation (High-pressure mercury lamp) | Suprasterol I, this compound | jst.go.jp |

| 1α,25-dihydroxy-9-methylene-19-norvitamin D3 | UV-induced Photochemical Reaction | New pentacyclic suprasterol | rsc.org |

Synthetic Strategies for Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound often leverages the well-established synthetic methodologies developed for vitamin D analogs. These strategies typically involve the convergent synthesis of modified A-ring and CD-ring fragments, which are then coupled to form the final molecule.

Common synthetic strategies that can be adapted for creating this compound analogs include:

Wittig-Horner Coupling: This reaction is a cornerstone in vitamin D chemistry for coupling the A-ring and CD-ring fragments. researchgate.net For instance, the synthesis of 19-nor-vitamin D analogs often employs the Wittig-Horner coupling of an A-ring phosphine (B1218219) oxide with a CD-ring ketone. mdpi.com This approach could be used to introduce modifications in either the A-ring or the CD-ring/side-chain portion of a precursor that is subsequently photochemically converted to a this compound analog.

Stille Coupling: This palladium-catalyzed cross-coupling reaction provides another versatile method for connecting the A-ring and CD-ring synthons. jst.go.jp For example, the synthesis of 14-epi-1α,25-dihydroxy-19-nortachysterol and its analogs has been achieved using a Stille coupling between an A-ring vinylstannane and a CD-ring triflate. jst.go.jp

Asymmetric Catalysis: To introduce specific stereochemistry, asymmetric catalytic reactions are employed. For instance, the synthesis of a fluorine-containing A-ring synthon for 19-nor-vitamin D analogs has utilized a highly regio- and stereoselective catalytic asymmetric carbonyl-ene cyclization. mdpi.com

The synthesis of A-ring modified analogs often starts from chiral precursors like (-)-quinic acid or D-glucose to build the desired functionalities. mdpi.comjst.go.jp These modified A-ring synthons can then be coupled with a suitable CD-ring fragment. Side-chain modifications are also a common strategy, with various functional groups being introduced to explore structure-activity relationships. jst.go.jp

Table 2: Key Synthetic Reactions for Vitamin D Analogs Applicable to this compound Derivatives

| Reaction | Description | Application in Vitamin D Synthesis | Reference |

| Wittig-Horner Coupling | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. | Coupling of A-ring phosphine oxides with CD-ring ketones. | researchgate.netmdpi.com |

| Stille Coupling | Palladium-catalyzed coupling of an organostannane with an organohalide or triflate. | Coupling of A-ring vinylstannanes with CD-ring triflates. | jst.go.jp |

| Asymmetric Carbonyl-Ene Cyclization | Catalytic, stereoselective formation of a ring and a new stereocenter. | Synthesis of chiral A-ring synthons. | mdpi.com |

Stereochemical Control in this compound Synthesis

The stereochemistry of this compound is inherently complex, and controlling it during synthesis is a significant challenge. The photochemical cyclization of the vitamin D triene system dictates the stereochemical outcome. Orbital symmetry rules play a crucial role in determining the feasibility and stereochemical consequences of these concerted photochemical reactions. researchgate.net

In the context of synthesizing derivatives with specific stereochemistry, particularly in the side chain, methods developed for stereoselective vitamin D synthesis are highly relevant. These methods focus on establishing chiral centers with high precision.

Key strategies for stereochemical control that can be applied to the synthesis of precursors for this compound analogs include:

Sharpless Asymmetric Dihydroxylation: This method allows for the stereoselective introduction of two hydroxyl groups across a double bond. It has been successfully used in the synthesis of 24-fluoro-25-hydroxyvitamin D3 analogs to create a stereocenter at the C24 position of the side chain. mdpi.comnih.gov

Catalyst-Controlled Asymmetric Addition: The use of chiral catalysts can direct the stereochemical outcome of bond-forming reactions. For example, the generation of the C24 stereocenter in the synthesis of calcipotriol, a C24-hydroxylated vitamin D3 analog, is achieved through the DAIB [(-)-3-exo-(dimethylamino)isoborneol]-catalyzed addition of an alkenylzinc derivative to an aldehyde. nih.govresearchgate.net

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as D-glucose or (-)-quinic acid, allows for the transfer of existing stereochemistry into the target molecule, particularly for the construction of the A-ring. mdpi.comjst.go.jp

The stereoselective synthesis of the CD-ring/side-chain fragment is crucial. Once this chiral fragment is obtained, it can be coupled with an appropriate A-ring synthon. Subsequent photochemical rearrangement would then lead to the this compound analog with the desired stereochemistry in the side chain.

Table 3: Methods for Stereochemical Control in the Synthesis of Vitamin D Analogs

| Method | Description | Application | Reference |

| Sharpless Asymmetric Dihydroxylation | Stereoselective formation of a diol from an alkene. | Introduction of a stereocenter at the C24 position of the vitamin D side chain. | mdpi.comnih.gov |

| DAIB-Catalyzed Addition | Asymmetric addition of an organozinc reagent to an aldehyde. | Generation of the C24 stereocenter in C24-hydroxylated vitamin D3 analogs. | nih.govresearchgate.net |

| Chiral Pool Synthesis | Use of naturally occurring chiral compounds as starting materials. | Synthesis of chiral A-ring precursors from D-glucose or (-)-quinic acid. | mdpi.comjst.go.jp |

Advanced Analytical Methodologies for Suprasterol Ii Research

Spectroscopic Techniques for Structural Elucidation in Research Contexts

The definitive identification of Suprasterol II and the differentiation from its isomers are accomplished through advanced spectroscopic methods that provide detailed molecular structure information. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of this compound. nih.gov Both one-dimensional (¹H NMR) and two-dimensional (2D NMR) experiments are employed to map the connectivity of atoms within the molecule. Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms, while specialized 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal proton-proton and proton-carbon connectivities, respectively. These methods were instrumental in confirming the unique bicyclo[3.1.0]hexane structure of this compound, distinguishing it from other isomers like lumisterol (B196343) and tachysterol (B196371). researchgate.net For instance, ¹H NMR spectroscopy was used to characterize Suprasterol₂ I and II after their isolation. researchgate.net

X-ray Crystallography offers the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com For a molecule like this compound, obtaining a high-quality crystal suitable for X-ray analysis provides conclusive proof of its stereochemistry and absolute configuration. d-nb.info While challenging, the combination of NMR and X-ray crystallography provides a comprehensive and definitive structural characterization, which is essential for understanding its chemical properties and biological relevance. nih.gov

Table 1: Key Spectroscopic Methods for this compound Structural Elucidation

| Technique | Principle | Information Gained for this compound |

| ¹H NMR | Measures the magnetic properties of hydrogen nuclei. | Provides data on the chemical environment, number, and connectivity of protons. |

| 2D NMR (e.g., COSY, HMBC) | Correlates signals from different nuclei within the molecule. | Maps the complete bonding framework and confirms the bicyclo[3.1.0]hexane ring system. |

| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a crystal. | Determines the precise 3D atomic coordinates, bond lengths, and angles, offering definitive structural proof. researchgate.net |

Chromatographic Separation and Detection Methods

The analysis of this compound is complicated by its presence in mixtures containing other vitamin D isomers formed during UV irradiation, such as previtamin D, lumisterol, and tachysterol. researchgate.netjst.go.jp Chromatographic techniques are therefore essential for the separation and subsequent detection of these closely related compounds.

Thin-Layer Chromatography (TLC) is often used as a preliminary analytical tool for the qualitative assessment of reaction mixtures. researchgate.netsemanticscholar.org It allows for the rapid separation of vitamin D isomers based on their different polarities, although it may not achieve complete separation of all forms in a complex mixture. researchgate.net TLC is valuable for monitoring the progress of photochemical reactions and for initial purification steps. nih.gov

Gas-Liquid Chromatography (GLC) , also known as Gas Chromatography (GC), has been used for the analysis of vitamin D isomers. However, a significant drawback is the thermal liability of these compounds; high temperatures in the GC system can cause cyclization of vitamin D and its isomers, leading to the formation of pyro- and isopyro-calciferol, thus complicating the analysis. researchgate.net To mitigate this, derivatization, such as trimethylsilylation, is often required to increase the volatility and stability of the analytes. epa.gov

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most widely used method for the separation and analysis of this compound and other vitamin D photoproducts. mdpi.com

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.

Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase, and is commonly used for separating vitamin D isomers. oatext.com The choice of column and mobile phase is critical for achieving baseline separation of the isomers. acs.org UV detectors are set to the absorption maxima of the compounds (typically around 265 nm for vitamin D isomers) for quantification. oatext.comwaters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for the sensitive and specific detection of vitamin D compounds, including this compound. researchgate.netresearchgate.net This technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com LC-MS/MS can differentiate between isobaric compounds (molecules with the same mass) that may co-elute during chromatography, providing a higher degree of confidence in identification and quantification, which is especially important when analyzing low-abundance isomers in complex biological samples. researchgate.netresearchgate.net

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Method | Principle of Separation | Common Detector | Key Application for this compound |

| TLC | Adsorption on a solid phase. | UV light, chemical stains. semanticscholar.org | Rapid, qualitative screening of reaction mixtures. researchgate.net |

| GLC/GC | Partitioning between a gaseous mobile phase and a liquid stationary phase. | Flame Ionization (FID), Mass Spectrometry (MS). semanticscholar.org | Analysis of volatile derivatives; less common due to thermal instability issues. researchgate.net |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | UV-Visible (UV). mdpi.com | Routine separation and quantification of isomers from photochemical reactions. |

| LC-MS/MS | HPLC separation followed by mass-to-charge ratio analysis of fragmented ions. | Mass Spectrometer. researchgate.net | High-sensitivity, high-selectivity analysis in complex matrices; considered the "gold standard". researchgate.net |

Quantitative Analysis Techniques

Accurate determination of the amount of this compound is critical for research, particularly when studying the efficiency of photochemical reactions or its presence in various matrices.

Quantitative NMR (qNMR) is an absolute quantification method that can determine the concentration of a substance without the need for an identical reference standard. mdpi.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. mdpi.com By comparing the integral of a specific this compound signal to the integral of a certified internal standard of known concentration, the absolute content of this compound can be calculated. ox.ac.uk This makes qNMR a powerful primary ratio method for certifying reference materials and for accurate purity assessments. The process requires careful optimization of experimental parameters, such as the relaxation delay (D1), to ensure full relaxation of all nuclei between pulses for accurate integration. ethz.ch

HPLC-UV is also a widely used quantitative technique, but it relies on relative quantification. The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations. The accuracy of this method is highly dependent on the purity of the reference standard and the ability to achieve complete chromatographic separation from interfering compounds. oatext.com

Challenges in the Analysis of this compound in Complex Biological and Chemical Matrices

Analyzing this compound in real-world samples, such as irradiated foods or biological tissues, presents significant analytical hurdles. mdpi.com

Isomeric Complexity: this compound is one of many isomers formed simultaneously from the UV irradiation of provitamin D. researchgate.net These isomers, including previtamin D, vitamin D, lumisterol, and tachysterol, are often structurally very similar, making their chromatographic separation extremely challenging. acs.org Co-elution of these isobaric compounds can lead to inaccurate quantification, particularly in LC-UV and even in some LC-MS/MS methods if not properly optimized. researchgate.netresearchgate.net

Matrix Effects: Biological and food matrices are incredibly complex, containing a vast array of compounds like lipids, proteins, and other sterols (e.g., ergosterol (B1671047) in mushrooms). researchgate.netfrontiersin.org These substances can interfere with the analysis in several ways. They can co-extract with this compound, potentially co-elute during chromatography, and cause ion suppression or enhancement in the mass spectrometer, leading to unreliable quantitative results. researchgate.net Therefore, extensive sample preparation, such as saponification and solid-phase extraction (SPE), is often required to remove these interferences before instrumental analysis. researchgate.net

Low Concentrations: this compound is typically a minor photoproduct, meaning it is present at very low concentrations compared to the parent compound and other major isomers. jst.go.jp This necessitates highly sensitive analytical methods, like LC-MS/MS, to detect and accurately quantify it. researchgate.net

Analyte Stability: Like other vitamin D-related compounds, this compound can be susceptible to degradation by factors such as light, heat, and oxygen. semanticscholar.orgmdpi.com Care must be taken during all stages of sample collection, preparation, and analysis to prevent its degradation and ensure the accuracy of the results. frontiersin.org

Future Directions and Emerging Research Avenues

Unexplored Biological Roles and Mechanisms in Non-Human Systems

While much of the focus on vitamin D metabolites has been on their role in calcium homeostasis in humans, the biological significance of many photoproducts, including Suprasterol II, in non-human systems remains largely uncharted territory. This compound is formed from the UVB irradiation of vitamin D, a process that also yields other isomers like lumisterol (B196343) and tachysterol (B196371). nih.govuj.edu.plvitamind-journal.it This photochemical conversion prevents vitamin D toxicity from excessive sun exposure. nih.gov

In the skin, the formation of this compound and other photoproducts is a mechanism to rapidly remove excess cholecalciferol, which would otherwise be converted into inactive terminal compounds. vitamind-journal.it While these products, including this compound, are generally considered to have no calcemic activity, their other potential biological roles are an area of active investigation. researchgate.netmdpi.com For instance, some suprasterols have demonstrated antiproliferative activity in cultured human keratinocytes. tandfonline.com

Research into related vitamin D photoproducts in non-human systems offers intriguing possibilities. For example, studies on the secosteroid 20(OH)D₂ have shown its ability to induce cell differentiation through the vitamin D receptor (VDR) in certain cell lines. nih.gov This raises the question of whether this compound or its metabolites might interact with the VDR or other nuclear receptors in non-human organisms, potentially influencing a variety of cellular processes beyond calcium regulation. The discovery of novel metabolic pathways for vitamin D and its precursors, initiated by enzymes like CYP11A1, further expands the landscape of potential biological actions for these compounds. nih.gov

The presence of the VDR in a wide array of tissues beyond bone and intestine, including the brain, heart, and immune cells, suggests that vitamin D and its metabolites have diverse physiological functions. researchgate.net Investigating the effects of this compound in these non-classical target tissues in various animal models could reveal novel endocrine or paracrine functions. Furthermore, the evolutionary conservation of the vitamin D system suggests that its photoproducts may have played crucial roles in the survival and adaptation of early life forms. uj.edu.pl

Advancements in Stereoselective Synthesis of this compound and its Analogs

The intricate, pentacyclic structure of this compound presents a significant challenge for chemical synthesis. researchgate.net However, advancements in stereoselective synthesis methodologies are paving the way for the creation of this compound and its analogs, which are crucial for detailed biological evaluation.

Modern synthetic strategies often focus on the construction of the complex carbon skeleton with precise control over the multiple stereocenters. Techniques such as aldol (B89426) reactions, which form carbon-carbon bonds with high stereoselectivity, are valuable tools in this endeavor. nih.gov The development of novel catalysts, including engineered enzymes and de novo designed proteins, offers the potential for highly efficient and selective syntheses. nih.gov

The synthesis of analogs with modifications to the A-ring or side chain is a key area of research. jst.go.jp These modifications can enhance the biological activity, selectivity, and metabolic stability of the parent compound. For example, the introduction of fluorine atoms or hydroxyl groups at specific positions can dramatically alter the binding affinity for the vitamin D receptor (VDR) and influence the compound's pharmacokinetic profile. jst.go.jpmdpi.com

Key synthetic approaches that could be adapted for this compound synthesis include:

Convergent Synthesis: This strategy involves the synthesis of complex fragments of the molecule separately, which are then joined together in the later stages of the synthesis. ethz.ch This approach is often more efficient for the synthesis of complex molecules.

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as sugars or amino acids, to introduce the desired stereochemistry into the target molecule. ethz.ch

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool for the synthesis of enantiomerically pure compounds. ethz.ch

Recent progress in the stereoselective synthesis of complex molecules, such as all-carbon tetrasubstituted alkenes and β-amino ketones, highlights the continuous evolution of synthetic organic chemistry. rsc.orgresearchgate.net These advancements provide a strong foundation for tackling the synthesis of this compound and its derivatives, opening up new avenues for exploring their biological functions.

Development of Novel Analytical Probes for this compound Metabolites

The accurate detection and quantification of this compound and its metabolites are essential for understanding their formation, metabolism, and biological roles. However, the analysis of these compounds presents significant challenges due to their low concentrations in biological samples and the presence of numerous structurally similar isomers. amegroups.orgresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently considered the gold standard for the analysis of vitamin D metabolites. amegroups.orgresearchgate.net This technique offers high sensitivity and selectivity, allowing for the simultaneous measurement of multiple analytes. amegroups.org However, even with LC-MS/MS, issues such as co-elution of isomers can occur, necessitating careful method development and validation. researchgate.net

To overcome these challenges, researchers are developing novel analytical probes and methods. These include:

Derivatization Strategies: The chemical modification of analytes prior to analysis can enhance their ionization efficiency and improve the sensitivity of mass spectrometric detection. amegroups.org

Advanced Chromatographic Techniques: The use of ultra-high performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) can provide improved resolution and shorter analysis times compared to conventional HPLC. amegroups.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements than standard mass spectrometry, which can aid in the identification of unknown metabolites and the differentiation of isobaric compounds.

Immunoassays: While not as specific as LC-MS/MS, immunoassays can be useful for high-throughput screening of large numbers of samples. researchgate.net However, cross-reactivity with other metabolites can be a significant issue. researchgate.net

The development of specific antibodies or other binding proteins for this compound could lead to the creation of highly sensitive and selective immunoassays or affinity chromatography columns for sample enrichment. Furthermore, the synthesis of isotopically labeled internal standards for this compound and its metabolites is crucial for accurate quantification by mass spectrometry.

Theoretical and Computational Chemistry Applications in this compound Studies

Theoretical and computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound. ox.ac.uk These methods can complement experimental studies and provide insights that are difficult or impossible to obtain through experimentation alone.

Key applications of computational chemistry in the study of this compound include:

Conformational Analysis: Understanding the three-dimensional shape and flexibility of this compound is crucial for understanding its interaction with biological targets. Computational methods can be used to predict the stable conformations of the molecule and the energy barriers between them. acs.org

Electronic Structure Calculations: These calculations provide information about the distribution of electrons in the molecule, which is important for understanding its reactivity and spectroscopic properties.

Molecular Docking: This technique can be used to predict how this compound might bind to the active site of a protein, such as the vitamin D receptor. jst.go.jp This information can be used to guide the design of new analogs with improved binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model chemical reactions in complex biological systems, such as the metabolism of this compound by enzymes.

Recent advances in computational methods, such as the use of AlphaFold2 for protein structure prediction, are expanding the possibilities for studying the interactions of small molecules with their biological targets. plos.org The application of these and other computational tools will undoubtedly play an increasingly important role in unraveling the mysteries of this compound and its biological functions.

Q & A

Basic Research Questions

Q. What are the foundational chemical identification methods for Suprasterol II, and how can researchers validate its structural purity?

- Methodological Answer : this compound’s identification typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) for structural elucidation. To validate purity, employ chromatographic techniques (e.g., HPLC with UV-Vis or evaporative light scattering detection) and compare retention times against certified standards. Ensure spectral data matches published reference libraries, and quantify impurities using area normalization or external calibration curves .

Q. How should researchers design initial experiments to assess this compound’s stability under varying physicochemical conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound to stressors (e.g., temperature, humidity, light) per ICH guidelines. Use a factorial design to test combinations (e.g., 40°C/75% RH for 3 months). Monitor degradation via HPLC-UV and characterize degradation products using LC-MS. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .

Q. What are the standard in vitro assays to evaluate this compound’s biological activity, and how can assay variability be minimized?

- Methodological Answer : Common assays include receptor-binding studies (radioligand displacement), enzyme inhibition (e.g., luciferase-based reporter systems), and cell viability assays (MTT/XTT). To reduce variability:

- Use synchronized cell lines with passage numbers <20.

- Include internal controls (e.g., reference agonists/antagonists) in each plate.

- Normalize data to housekeeping genes/proteins (e.g., GAPDH, β-actin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) profiles across preclinical studies?

- Methodological Answer : Discrepancies may arise from interspecies differences (e.g., CYP450 enzyme expression) or formulation variability. Address this by:

- Conducting cross-species comparative PK studies with standardized formulations.

- Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK.

- Validating findings using microdosing trials or radiolabeled tracer techniques .

Q. What experimental strategies are recommended to investigate this compound’s off-target effects in complex biological systems?

- Methodological Answer : Use multi-omics approaches:

- Proteomics : SILAC (stable isotope labeling) to identify protein interaction networks.

- Transcriptomics : RNA-seq with pathway enrichment analysis (e.g., GO, KEGG).

- Metabolomics : Untargeted LC-MS to detect perturbed metabolic pathways.

- Validate hits using CRISPR/Cas9 knockouts or selective inhibitors .

Q. How should mechanistic studies be structured to elucidate this compound’s mode of action in disease models?

- Methodological Answer : Employ a stepwise framework:

Phenotypic Screening : Assess effects in disease-relevant models (e.g., organoids, patient-derived xenografts).

Target Deconvolution : Use affinity chromatography coupled with MS for target identification.

Functional Validation : siRNA/shRNA knockdown or overexpression in isogenic cell lines.

In Vivo Confirmation : Generate transgenic animal models (e.g., Cre-LoxP) .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Compare goodness-of-fit (R², AIC) across models. For heteroscedastic data, apply weighted least squares. Use bootstrap resampling to estimate confidence intervals for EC₅₀/IC₅₀ values .

Data Reporting & Synthesis

Q. How can researchers ensure reproducibility when synthesizing this compound in academic laboratories?

- Methodological Answer : Document synthetic protocols using CHEMDNER entity recognition for consistency. Publish detailed spectral data (NMR, HR-MS) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChemSpider or Zenodo .

Q. What frameworks are recommended for meta-analysis of conflicting efficacy data for this compound?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for inter-study heterogeneity. Assess bias via funnel plots and Egger’s test. Stratify analyses by study design (e.g., in vitro vs. in vivo) and dose ranges .

Tables for Key Methodological Comparisons

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Structural Validation | NMR, HR-MS | Cryo-EM, X-ray crystallography |

| PK Modeling | Non-compartmental analysis | PBPK/PD modeling |

| Data Analysis | t-tests, ANOVA | Machine learning (e.g., SVM) |

| Target Identification | Radioligand binding | Chemoproteomics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.